2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group and a difluorooxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a difluorooxolane derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorooxolane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-difluoroethyl)acetamide
- 2-Chloro-N-(4,4-difluorocyclohexyl)acetamide
- 2-Chloro-N-(4,4-difluorobutyl)acetamide
Uniqueness
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is unique due to the presence of the difluorooxolane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-2-6(12)11-3-5-1-7(9,10)4-13-5/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHBOIGLQPLJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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